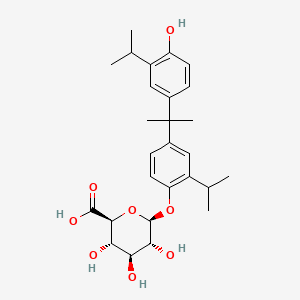
Bisphenol G Mono-beta-D-glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bisphenol G Mono-beta-D-glucuronide is a metabolite of Bisphenol G, which is a derivative of Bisphenol A. This compound is formed through the glucuronidation process, where Bisphenol G is conjugated with glucuronic acid. This process is a part of the body’s detoxification mechanism, making the compound more water-soluble and easier to excrete.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Bisphenol G Mono-beta-D-glucuronide typically involves the enzymatic glucuronidation of Bisphenol G. This process can be carried out using liver microsomes or specific enzymes such as UDP-glucuronosyltransferases. The reaction conditions often include a buffer solution, the presence of UDP-glucuronic acid as a co-substrate, and optimal pH and temperature settings to facilitate the enzymatic activity .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely follow similar principles to laboratory synthesis, scaled up for larger production volumes. This would involve the use of bioreactors and controlled environments to maintain the necessary conditions for enzymatic reactions.
Analyse Des Réactions Chimiques
Types of Reactions: Bisphenol G Mono-beta-D-glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved off to regenerate Bisphenol G. This can occur under acidic or enzymatic conditions. The compound is relatively stable and does not readily undergo oxidation or reduction reactions .
Common Reagents and Conditions: The hydrolysis of this compound can be facilitated by acids or specific enzymes such as beta-glucuronidase. The reaction conditions typically involve an aqueous solution, with the pH adjusted to acidic levels if using acid hydrolysis .
Major Products Formed: The major product formed from the hydrolysis of this compound is Bisphenol G. This reaction essentially reverses the glucuronidation process, regenerating the parent compound .
Applications De Recherche Scientifique
Bisphenol G Mono-beta-D-glucuronide is used in scientific research to study the metabolism and detoxification pathways of bisphenols. It serves as a biomarker for exposure to Bisphenol G, allowing researchers to assess the extent of exposure and the efficiency of detoxification processes in the body. This compound is also used in toxicological studies to understand the potential health effects of Bisphenol G and its metabolites .
Mécanisme D'action
The mechanism of action of Bisphenol G Mono-beta-D-glucuronide involves its role in the detoxification pathway. The glucuronidation process, facilitated by UDP-glucuronosyltransferases, converts Bisphenol G into a more water-soluble form, making it easier for the body to excrete. This process helps to reduce the bioavailability and potential toxicity of Bisphenol G .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Bisphenol A Mono-beta-D-glucuronide
- Bisphenol F Mono-beta-D-glucuronide
- Bisphenol S Mono-beta-D-glucuronide
Uniqueness: Bisphenol G Mono-beta-D-glucuronide is unique in its specific structure and the parent compound it is derived from. While similar compounds like Bisphenol A Mono-beta-D-glucuronide and Bisphenol F Mono-beta-D-glucuronide share the glucuronide conjugation, they differ in the bisphenol structure they are derived from. This structural difference can influence their metabolic pathways and potential health effects .
Propriétés
Formule moléculaire |
C27H36O8 |
|---|---|
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[2-(4-hydroxy-3-propan-2-ylphenyl)propan-2-yl]-2-propan-2-ylphenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C27H36O8/c1-13(2)17-11-15(7-9-19(17)28)27(5,6)16-8-10-20(18(12-16)14(3)4)34-26-23(31)21(29)22(30)24(35-26)25(32)33/h7-14,21-24,26,28-31H,1-6H3,(H,32,33)/t21-,22-,23+,24-,26+/m0/s1 |
Clé InChI |
DNMWEUITTJWXSV-TYUWDEHNSA-N |
SMILES isomérique |
CC(C)C1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(C)C)O |
SMILES canonique |
CC(C)C1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















